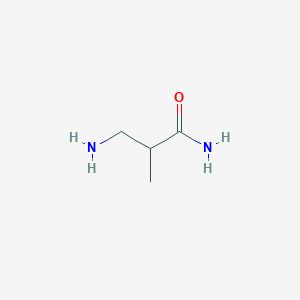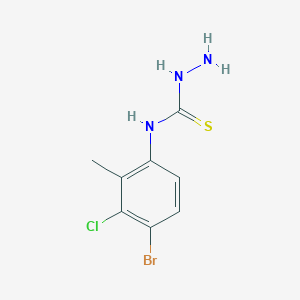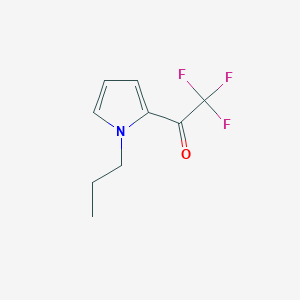
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone is a fluorinated organic compound with the molecular formula C8H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone typically involves the reaction of 1-propyl-1H-pyrrole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the propyl group.
2,2,2-Trifluoro-1-phenylethanone: Contains a phenyl group instead of a pyrrole ring.
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone: Features a pyridinyl group attached to the pyrrole ring.
Uniqueness: The presence of the propyl group in 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone distinguishes it from other similar compounds, potentially offering unique reactivity and applications in various fields .
Propiedades
Número CAS |
74889-31-9 |
|---|---|
Fórmula molecular |
C9H10F3NO |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-propylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-2-5-13-6-3-4-7(13)8(14)9(10,11)12/h3-4,6H,2,5H2,1H3 |
Clave InChI |
XJHBXZXGGZZLRN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC=C1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


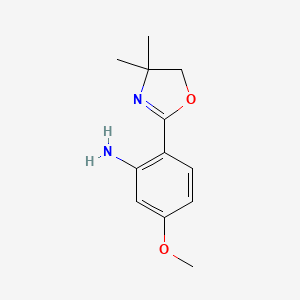


![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)

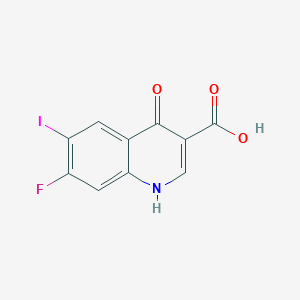


![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

